molecular formula C20H26N4O3 B2907523 1-(3-methoxypropyl)-N-(3-methylbutyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900275-52-7

1-(3-methoxypropyl)-N-(3-methylbutyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2907523
CAS No.: 900275-52-7
M. Wt: 370.453
InChI Key: MHNPBIGVYUPKTR-UHFFFAOYSA-N
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Description

The compound 1-(3-methoxypropyl)-N-(3-methylbutyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide belongs to a class of fused heterocyclic carboxamides with a pyrido-pyrrolo-pyrimidine core. This scaffold is characterized by its tricyclic structure, which provides a rigid framework for interactions with biological targets such as enzymes or receptors. The substituents at the 1-position (3-methoxypropyl) and the carboxamide nitrogen (3-methylbutyl) distinguish it from related analogs, influencing its physicochemical properties and bioactivity .

Properties

IUPAC Name

6-(3-methoxypropyl)-N-(3-methylbutyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3/c1-14(2)8-9-21-19(25)16-13-15-18(23(16)11-6-12-27-3)22-17-7-4-5-10-24(17)20(15)26/h4-5,7,10,13-14H,6,8-9,11-12H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNPBIGVYUPKTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C1=CC2=C(N1CCCOC)N=C3C=CC=CN3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Comparison of Structural Analogues

Compound Name 1-Position Substituent N-Substituent Molecular Formula Molecular Weight (g/mol) Notable Properties/Activities
Target Compound 3-Methoxypropyl 3-Methylbutyl C23H30N4O3 418.5* Predicted pKa: ~14.76; Density: ~1.24 g/cm³
N-(4-Isopropylphenyl)-1-(3-methoxypropyl)-4-oxo-... (CAS 900887-75-4) 3-Methoxypropyl 4-Isopropylphenyl C24H26N4O3 418.5 Purchasing available; drug chemistry applications
1-(3-Methoxypropyl)-4-oxo-N-(o-tolyl)-... (CAS 900890-98-4) 3-Methoxypropyl o-Tolyl C23H24N4O3 404.5 Structural analog with aromatic N-substituent
N-(2,4-Dimethoxyphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-... (CAS 900262-41-1) 3-Methoxypropyl 2,4-Dimethoxyphenyl C25H28N4O5 464.5 Enhanced solubility due to methoxy groups
1-(3-Methoxypropyl)-9-methyl-4-oxo-N-(2-phenylethyl)-... (CAS 900870-38-4) 3-Methoxypropyl 2-Phenylethyl C24H26N4O3 418.49 9-Methyl group may improve metabolic stability
N-[3-(1H-Imidazol-1-yl)propyl]-1-benzyl-9-methyl-4-oxo-... (From ) Benzyl 3-(Imidazolyl)propyl C25H25N5O3 455.5 Anti-TB activity (MIC: 20 mg/mL vs. MDR-Mtb)

*Calculated based on analogs with similar substituents.

Key Observations :

  • 1-Position Modifications : The 3-methoxypropyl group is recurrent in analogs, likely balancing hydrophilicity and flexibility for optimal bioavailability .
  • Methylation at Position 9 : Addition of a methyl group (e.g., CAS 900870-38-4) correlates with improved metabolic stability in pharmacokinetic profiles .

NMR and Spectral Comparisons

highlights that NMR chemical shifts in regions A (positions 29–36) and B (positions 39–44) are sensitive to substituent changes. For instance:

  • The 3-methoxypropyl group induces upfield/downfield shifts in region B due to altered electron density.
  • Bulky N-substituents (e.g., 2-phenylethyl) cause steric effects detectable in region A .

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